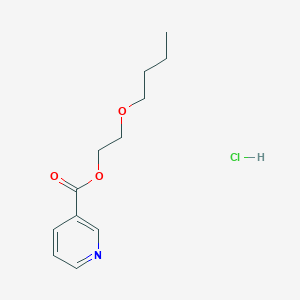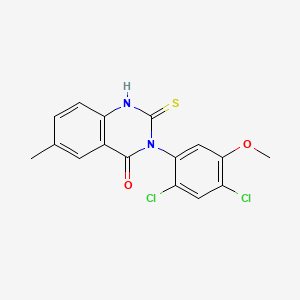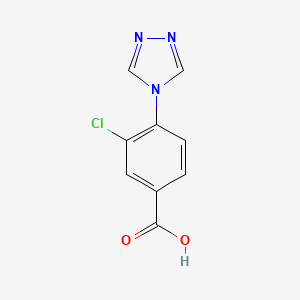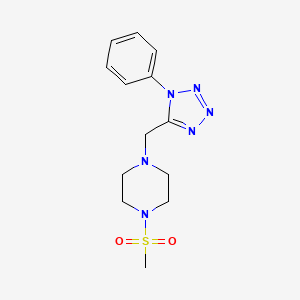
2-(3-Bromo-2-fluorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromo-2-fluorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.03 g/mol . The compound is part of the acetaldehyde family, which are organic compounds containing a formyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-2-fluorophenyl)acetaldehyde” can be represented by the canonical SMILES stringC1=CC(=C(C=C1Br)CC=O)F . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl ring, and an acetaldehyde group attached to the carbon . Physical And Chemical Properties Analysis
“2-(3-Bromo-2-fluorophenyl)acetaldehyde” has a molecular weight of 217.03 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound’s exact mass and monoisotopic mass are both 215.95861 g/mol . Its topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
2-(3-Bromo-2-fluorophenyl)acetaldehyde has been utilized in the synthesis of various fluorinated compounds. For instance, it has been used in the formation of fluorinated 1,5 – Benzothiazepines and Pyrazolines. This process involves treating 4-Bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones to yield chalcones, which are then processed further (Jagadhani, Kundlikar, & Karale, 2015).
Catalytic Reactions
In another research, acetaldehyde, which shares structural similarity with 2-(3-Bromo-2-fluorophenyl)acetaldehyde, was studied for its reactions on various catalysts like CeO2. This research provides insights into the potential catalytic applications of similar aldehydes (Idriss et al., 1995).
Synthesis of Aza-Quaternary Carbon Derivatives
2-(3-Bromo-2-fluorophenyl)acetaldehyde has been used in the synthesis of aza-quaternary carbon derivatives. In one study, 2-Aryl-3H-indol-3-ones reacted with aldehydes or ketones in the presence of L-proline as a catalyst. This resulted in the creation of a precursor used in the synthesis of some alkaloids, highlighting its significance in complex organic syntheses (Li, Han, Xiao, & Xie, 2011).
Antimicrobial Applications
Research involving bromo-2-fluorobenzaldehyde, a compound structurally similar to 2-(3-Bromo-2-fluorophenyl)acetaldehyde, has shown potential in antimicrobial applications. The synthesized fluorinated chromones exhibited promising antimicrobial activities, indicating the potential of such compounds in developing antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Detection of Acetaldehyde
A study on the detection of acetaldehyde in liquor and spirits using a fluorescence sensor could be indirectly relevant. Since 2-(3-Bromo-2-fluorophenyl)acetaldehyde shares properties with acetaldehyde, this research might offer insights into detection and analysis methods for related compounds (Yang et al., 2019).
Synthesis of Other Organic Compounds
The compound has been involved in the synthesis of various organic molecules, such as epoxybenzoxocines, tetrahydroisoquinolines, and conjugated dienals. These syntheses demonstrate the versatility of 2-(3-Bromo-2-fluorophenyl)acetaldehyde in organic chemistry and its potential role in producing complex organic structures (Wünsch, 1991), (Wünsch & Nerdinger, 1995), (Lee & Kim, 1984).
Propriétés
IUPAC Name |
2-(3-bromo-2-fluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMUFJAYFIFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-fluorophenyl)acetaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)
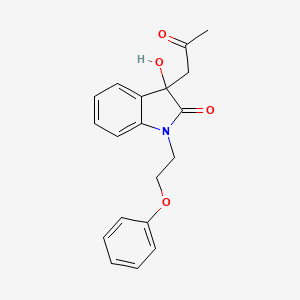
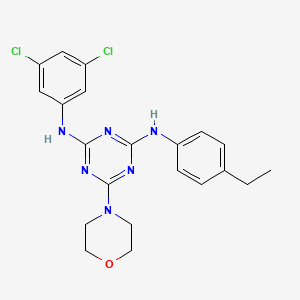
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
